molecular formula C11H16N2O3 B5451294 2-Propanol, 1-(4-methylphenyl)-3-ureido-

2-Propanol, 1-(4-methylphenyl)-3-ureido-

Cat. No.: B5451294
M. Wt: 224.26 g/mol
InChI Key: IUSAYXWIQORYGJ-UHFFFAOYSA-N
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Description

2-Propanol, 1-(4-methylphenyl)-3-ureido- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a 4-methylphenyl group and a ureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(4-methylphenyl)-3-ureido- typically involves the reaction of 4-methylphenyl isocyanate with 2-propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ureido group. The reaction can be represented as follows:

[ \text{4-methylphenyl isocyanate} + \text{2-propanol} \rightarrow \text{2-Propanol, 1-(4-methylphenyl)-3-ureido-} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. Purification steps, such as distillation or crystallization, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(4-methylphenyl)-3-ureido- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ureido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of ureido derivatives with different functional groups.

Scientific Research Applications

2-Propanol, 1-(4-methylphenyl)-3-ureido- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(4-methylphenyl)-3-ureido- involves its interaction with specific molecular targets. The hydroxyl group and ureido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(4-methylphenyl)-3-carbamoyl-
  • 2-Propanol, 1-(4-methylphenyl)-3-amino-
  • 2-Propanol, 1-(4-methylphenyl)-3-hydroxy-

Uniqueness

2-Propanol, 1-(4-methylphenyl)-3-ureido- is unique due to the presence of both a hydroxyl group and a ureido group, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-hydroxy-3-(4-methylphenoxy)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8-2-4-10(5-3-8)16-7-9(14)6-13-11(12)15/h2-5,9,14H,6-7H2,1H3,(H3,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSAYXWIQORYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CNC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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